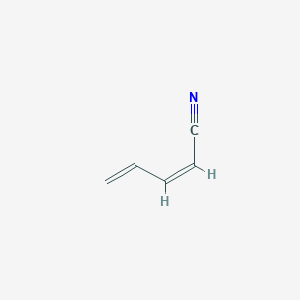

penta-2,4-dienenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: penta-2,4-dienenitrile can be synthesized through various methods. One common approach involves the reaction of 1,3-butadiene with cyanogen chloride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of 2,4-pentadienenitrile may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: penta-2,4-dienenitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Products may include carboxylic acids or aldehydes.

Reduction: The primary product is an amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

penta-2,4-dienenitrile has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as intermediates in drug synthesis.

Industry: It is used in the production of polymers and other materials due to its reactive nitrile group.

Mechanism of Action

The mechanism by which 2,4-pentadienenitrile exerts its effects involves its ability to participate in various chemical reactions due to the presence of the conjugated diene and nitrile group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthesis and research applications.

Comparison with Similar Compounds

- 1-Cyano-1,3-butadiene

- 1-Cyanobutadiene

- 1,3-Butadiene, 1-cyano-

Comparison: penta-2,4-dienenitrile is unique due to its specific structure, which includes a conjugated diene system and a nitrile group. This combination allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in both research and industrial applications.

Biological Activity

Penta-2,4-dienenitrile (C5H5N) is a compound that has garnered attention in recent years for its potential biological activities. This article explores the synthesis, antimicrobial properties, and other biological effects of this compound, supported by data tables and relevant research findings.

This compound is a conjugated diene with a nitrile functional group. Its structure allows for unique interactions with biological systems, making it a candidate for various applications in medicinal chemistry and agrochemicals. The compound's reactivity and biological activity are primarily attributed to its unsaturated carbon framework and the presence of the nitrile group.

2. Synthesis of this compound

This compound can be synthesized through several methods, including:

- Aldol Condensation : This method involves the reaction of appropriate carbonyl compounds followed by dehydration.

- Michael Addition : Reacting acrylonitrile with suitable electrophiles can yield this compound derivatives.

Recent studies have reported successful syntheses with high yields and purity, facilitating further biological evaluations .

3. Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values provide insight into the effectiveness of this compound.

3.1 Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound derivatives against several pathogens. The results are summarized in Table 1.

| Microbial Strain | MIC (µg/mL) | Standard Drug Comparison |

|---|---|---|

| Staphylococcus aureus | 8 | Cefixime (4) |

| Escherichia coli | 16 | Ciprofloxacin (8) |

| Candida albicans | 32 | Fluconazole (2) |

The data indicates that this compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli .

3.2 Case Studies

One notable case study involved the evaluation of this compound derivatives in treating infections caused by resistant strains of bacteria. These derivatives showed enhanced activity compared to standard antibiotics, suggesting their potential as alternative therapeutic agents .

The proposed mechanism of action for this compound involves:

- Disruption of Cell Membranes : The compound may integrate into microbial membranes, increasing permeability and leading to cell lysis.

- Inhibition of Enzymatic Activity : this compound could inhibit key enzymes involved in microbial metabolism.

Further studies utilizing molecular docking simulations have provided insights into these interactions at the molecular level .

5. Additional Biological Activities

Beyond antimicrobial effects, this compound has shown promise in other areas:

- Antifungal Activity : Research indicates that certain derivatives exhibit significant antifungal properties against strains such as Candida albicans.

- Cytotoxicity Studies : Preliminary cytotoxicity assays suggest that this compound may possess selective toxicity towards cancer cell lines while sparing normal cells .

6. Conclusion

This compound represents a compound of considerable interest due to its diverse biological activities. Ongoing research is crucial to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on optimizing its synthesis and exploring its applicability in clinical settings.

Properties

CAS No. |

1615-70-9 |

|---|---|

Molecular Formula |

C5H5N |

Molecular Weight |

79.10 g/mol |

IUPAC Name |

(2Z)-penta-2,4-dienenitrile |

InChI |

InChI=1S/C5H5N/c1-2-3-4-5-6/h2-4H,1H2/b4-3- |

InChI Key |

STSRVFAXSLNLLI-ARJAWSKDSA-N |

SMILES |

C=CC=CC#N |

Isomeric SMILES |

C=C/C=C\C#N |

Canonical SMILES |

C=CC=CC#N |

boiling_point |

136.5 °C |

melting_point |

-60.0 °C |

Key on ui other cas no. |

2180-69-0 1615-70-9 |

physical_description |

Soluble in water (15 g/L); [ChemIDplus] |

solubility |

0.19 M |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.